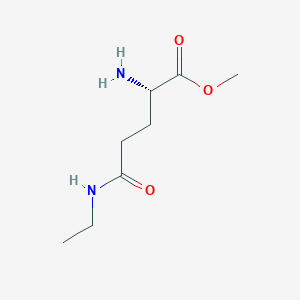
Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate typically involves esterification reactions. One common method is the reaction between an amino acid derivative and an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like methanol or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines or other substituted esters
Scientific Research Applications
Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications, including as a solvent.
Methyl formate: An ester with a simpler structure and different chemical properties.
Uniqueness
Methyl (2S)-2-amino-4-(ethylcarbamoyl)butanoate is unique due to its specific amino and carbamoyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5-(ethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-10-7(11)5-4-6(9)8(12)13-2/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
XXRWOHCDMHWPHM-LURJTMIESA-N |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
CCNC(=O)CCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















